8-Methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one
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Overview
Description
8-Methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one is a heterocyclic compound that features an oxazine ring fused with a benzene ring. This compound is part of the benzoxazine family, which is known for its diverse range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One effective method for synthesizing 8-Methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one involves the use of iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent. This one-pot synthesis is performed under mild conditions and results in high yields . The reaction typically involves the preparation of N-acylated anthranilic acid derivatives as intermediates, which are then cyclized to form the benzoxazinone ring using agents like acetic anhydride, polyphosphoric acid, sulfuric acid, or pyridine .
Industrial Production Methods
Industrial production methods for benzoxazinone derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield, minimizing energy consumption, and simplifying the workup process .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the oxazine ring, leading to different derivatives.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxo derivatives, while substitution can introduce various functional groups onto the benzoxazinone ring .
Scientific Research Applications
8-Methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one involves its interaction with specific molecular targets and pathways. For example, some derivatives of benzoxazinone have been found to inhibit human DNA topoisomerase I, an enzyme involved in DNA replication and transcription . This inhibition can lead to the disruption of DNA processes, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,4-benzoxazin-3-one: Another benzoxazinone derivative with similar biological activities.
2-Methyl-4H-3,1-benzoxazin-4-one: Known for its antifungal and antibacterial properties.
6-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one: Exhibits various pharmacological activities.
Uniqueness
8-Methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This compound’s unique structure allows it to interact with different molecular targets and pathways, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
1198-31-8 |
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Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
8-methyl-3,4-dihydro-1,3-benzoxazin-2-one |
InChI |
InChI=1S/C9H9NO2/c1-6-3-2-4-7-5-10-9(11)12-8(6)7/h2-4H,5H2,1H3,(H,10,11) |
InChI Key |
ACTHHUZPROIBPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)CNC(=O)O2 |
Origin of Product |
United States |
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